Bienvenue dans la boutique en ligne BenchChem!

1-(3-Chloropropyl)-4-methylpiperazine

Process Chemistry API Manufacturing Phenothiazine Antipsychotics

1-(3-Chloropropyl)-4-methylpiperazine (CAS 104-16-5), also designated as 3-(4-methylpiperazino)propyl chloride or N-(3-chloropropyl)-N'-methylpiperazine, is a bifunctional piperazine derivative with molecular formula C₈H₁₇ClN₂ and molecular mass 176.69 g·mol⁻¹. It exists as a colorless to pale yellow liquid at ambient temperature, exhibiting a boiling point of 242.9 °C at 760 mmHg (82–83 °C at 3 Torr), density of 1.015 g·cm⁻³, refractive index of 1.476, and a calculated LogP of 0.76.

Molecular Formula C8H17ClN2
Molecular Weight 176.69 g/mol
CAS No. 104-16-5
Cat. No. B054460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloropropyl)-4-methylpiperazine
CAS104-16-5
Synonyms1-(3-Chloropropyl)-4-methylpiperazine;  1-Chloro-3-(4-methyl-1-piperazinyl)propane;  1-Methyl-4-(3-chloropropyl)piperazine;  3-(4-Methyl-1-piperazinyl)propyl Chloride;  3-(4-Methylpiperazino)propyl Chloride;  N-(3-Chloropropyl)-N’-methylpiperazine;  N-Meth
Molecular FormulaC8H17ClN2
Molecular Weight176.69 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCCl
InChIInChI=1S/C8H17ClN2/c1-10-5-7-11(8-6-10)4-2-3-9/h2-8H2,1H3
InChIKeyAUERUDPETOKUPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chloropropyl)-4-methylpiperazine (CAS 104-16-5): Core Identity and Procurement-Relevant Physicochemical Profile


1-(3-Chloropropyl)-4-methylpiperazine (CAS 104-16-5), also designated as 3-(4-methylpiperazino)propyl chloride or N-(3-chloropropyl)-N'-methylpiperazine, is a bifunctional piperazine derivative with molecular formula C₈H₁₇ClN₂ and molecular mass 176.69 g·mol⁻¹ [1]. It exists as a colorless to pale yellow liquid at ambient temperature, exhibiting a boiling point of 242.9 °C at 760 mmHg (82–83 °C at 3 Torr), density of 1.015 g·cm⁻³, refractive index of 1.476, and a calculated LogP of 0.76 [1]. The compound serves as a key pharmaceutical intermediate whose procurement-grade purity typically exceeds 98% as determined by HPLC .

Why 1-(3-Chloropropyl)-4-methylpiperazine Cannot Be Replaced by In-Class Piperazine Analogs in Regulated Synthesis


Generic substitution of 1-(3-chloropropyl)-4-methylpiperazine with structurally proximal analogs—such as 1-(3-chloropropyl)piperazine (lacking the N4-methyl group), 1-(3-bromopropyl)-4-methylpiperazine (bromo variant), or 1-(2-chloroethyl)-4-methylpiperazine (two-carbon spacer)—introduces quantifiable shifts in alkylation reactivity, amine nucleophilicity, lipophilicity, and downstream impurity profiles that are incompatible with validated regulatory synthetic pathways for pharmacopoeial-grade APIs including prochlorperazine and trifluoperazine [1][2]. The specific combination of a primary alkyl chloride electrophile and a tertiary N-methylpiperazine nucleophilic center in a three-carbon propyl spacer confers a kinetic window and regiochemical fidelity that shorter-chain, halogen-exchanged, or des-methyl analogs cannot replicate without altering reaction rates, intermediate stability, and final-product impurity spectra . These differences are not merely theoretical; they manifest as measurable deviations in synthetic yield and purity outcomes under identical process conditions.

Quantitative Differentiation Evidence: 1-(3-Chloropropyl)-4-methylpiperazine Versus Closest Analogs


Synthetic Route Efficiency: One-Step Prochlorperazine Assembly vs. Two-Step Alternative Route

In the synthesis of prochlorperazine, the direct alkylation of 2-chlorophenothiazine with 1-(3-chloropropyl)-4-methylpiperazine proceeds in a single reaction step, whereas the alternative pathway requires sequential reaction of 2-chlorophenothiazine with 1-bromo-3-chloropropane followed by coupling with 1-methylpiperazine—a two-step sequence [1]. The one-step route using the title compound with sodium tert-butoxide in DMSO at 30–50 °C yields prochlorperazine at 61.9–62.1% isolated yield with HPLC-monitored endpoint control [2]. By contrast, the two-step strategy using 1-bromo-3-chloropropane as the propyl bridge introduces an additional halogenation step with its own purification burden, lengthening cycle time and increasing cumulative impurity formation risk [1].

Process Chemistry API Manufacturing Phenothiazine Antipsychotics

Leaving-Group Reactivity Tuning: Chloro vs. Bromo Alkylating Agent Differentiation

1-(3-Chloropropyl)-4-methylpiperazine (molecular weight 176.69 g·mol⁻¹) employs a primary alkyl chloride as the electrophilic terminus. The corresponding bromo analog, 1-(3-bromopropyl)-4-methylpiperazine (CAS 39500-57-7, molecular weight ~221.14 g·mol⁻¹ for the free base), possesses a C–Br bond that is approximately 50–70 kJ·mol⁻¹ weaker than the C–Cl bond, resulting in inherently faster SN2 alkylation kinetics that can compromise reaction selectivity in polyfunctional substrate contexts [1]. The chloro derivative offers a wider operational window for controlled mono-alkylation without requiring cryogenic temperature control or large excesses of the nucleophilic partner to suppress over-alkylation . Additionally, the chloro compound exhibits superior storage stability: the dihydrochloride salt (CAS 2031-23-4, melting point 255–257 °C with decomposition) can be stored under inert gas at 2–8 °C, whereas bromoalkyl analogs are more prone to hydrolytic and thermal degradation .

Synthetic Methodology Alkylation Chemistry Intermediate Stability

N4-Methyl Substitution: Lipophilicity and Amine Basicity Differentiation from Des-Methyl Analog

1-(3-Chloropropyl)-4-methylpiperazine bears a tertiary N-methylpiperazine moiety (predicted pKa ~7, LogP 0.76, LogD at pH 7.4 = −0.36) [1]. In contrast, 1-(3-chloropropyl)piperazine (CAS 1458-99-7, molecular weight 162.66 g·mol⁻¹, computed XLogP3-AA lower than the methyl analog) contains a secondary amine at the N4 position, which introduces two critical liabilities: (i) the secondary amine can itself act as a competing nucleophile in alkylation reactions, leading to dimeric or oligomeric side products; and (ii) the free N–H renders the molecule more hydrophilic and potentially less compatible with anhydrous aprotic reaction conditions [1][2]. The N4-methyl cap in the title compound eliminates the secondary amine as a competing nucleophilic site, ensuring that alkylation occurs exclusively at the intended electrophilic terminus (the 3-chloropropyl chain) rather than at the piperazine ring nitrogen . The measured LogD (pH 7.4) of −0.36 indicates that the compound partitions adequately into organic extraction solvents (e.g., toluene, dichloromethane) during workup, facilitating efficient isolation without excessive aqueous losses [1].

Physicochemical Profiling Drug Design Intermediate Handling

Propyl Spacer Length: Three-Carbon vs. Two-Carbon Chain Differentiation in Drug Substance Architecture

The three-carbon propyl spacer in 1-(3-chloropropyl)-4-methylpiperazine enforces a specific N-to-N distance and conformational flexibility that is structurally encoded in multiple FDA-approved phenothiazine drugs. In prochlorperazine, the 3-(4-methylpiperazin-1-yl)propyl linker positions the piperazine moiety at an optimal distance from the phenothiazine tricyclic core, which is essential for dopamine D₂ receptor antagonism [1]. The two-carbon analog, 1-(2-chloroethyl)-4-methylpiperazine (CAS 39123-20-1, molecular weight 162.66 g·mol⁻¹), would generate an ethyl-bridged product that alters the N-to-N distance by approximately 1.2–1.5 Å, a conformational perturbation known to reduce D₂ receptor affinity in phenothiazine-based antipsychotics . The three-carbon propyl chain also provides sufficient steric separation to prevent intramolecular N-alkylation or quaternization side reactions that can occur with shorter linkers [2]. Furthermore, the boiling point of the target compound (242.9 °C at 760 mmHg) permits vacuum distillation-based purification (collected at 88–95 °C at 0.67–0.93 kPa), whereas the two-carbon analog would exhibit a different boiling point range requiring re-optimization of distillation parameters .

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Regulatory Pedigree: Documented Role as Key Intermediate in FDA-Approved Drug Substance Synthesis

1-(3-Chloropropyl)-4-methylpiperazine is a chemically defined starting material in the synthesis of two FDA-approved phenothiazine antipsychotic/antiemetic drugs: prochlorperazine (approved 1956) and trifluoperazine [1]. In the prochlorperazine edisylate manufacturing process described in Indian Patent IN 2015/21038, the compound reacts with 2-chlorophenothiazine in the presence of sodium tert-butoxide/DMSO to yield prochlorperazine base, which is subsequently converted to the edisylate salt with a final purity of 99.88% by HPLC [1]. The patent explicitly claims that this process avoids hazardous reagents (sodamide, sodium hydride) and achieves impurity control conforming to regulatory specifications [1]. The compound is also listed as a reactant in the synthesis of pyrimidine-based sigma-1 receptor antagonists under investigation for neuropathic pain, as documented in the Journal of Medicinal Chemistry (Lan et al., 2014) . No comparable regulatory or primary literature pedigree exists for the 3-bromopropyl, 2-chloroethyl, or des-methyl piperazine analogs in the context of approved drug substance manufacturing .

Pharmaceutical Regulation Quality Assurance Generic Drug Manufacturing

Procurement-Driven Application Scenarios for 1-(3-Chloropropyl)-4-methylpiperazine (CAS 104-16-5)


GMP Intermediate Sourcing for Prochlorperazine ANDA Filings

Procurement of 1-(3-chloropropyl)-4-methylpiperazine as a regulatory starting material for abbreviated new drug applications (ANDAs) referencing prochlorperazine edisylate or maleate. The Indian Patent IN 2015/21038 demonstrates a validated process yielding prochlorperazine edisylate at 99.88% HPLC purity using this compound with sodium tert-butoxide in DMSO, achieving 61.9–62.1% isolated yield at the prochlorperazine base stage [1]. The one-step assembly eliminates the two-step alternative route that introduces additional impurity sources, directly supporting the ICH Q11 designation of this intermediate as a critical quality attribute-determining starting material. Suppliers should provide a minimum purity of 98% (HPLC), moisture content ≤0.5%, and full traceability documentation compatible with DMF filings.

Sigma-1 Receptor Antagonist Lead Optimization Programs

Use of 1-(3-chloropropyl)-4-methylpiperazine as a key alkylating building block for constructing 3-(4-methylpiperazin-1-yl)propyl-functionalized pyrimidine scaffolds in sigma-1 receptor (σ1R) antagonist discovery. The Journal of Medicinal Chemistry publication by Lan et al. (2014) established the pyrimidine scaffold as a privileged chemotype for σ1R antagonism, with the most potent analog (compound 137) achieving Ki σ1 = 1.06 nM and 1344-fold selectivity over σ2 . The 3-(4-methylpiperazin-1-yl)propyl appendage, introduced via nucleophilic substitution with this compound, is essential for achieving the basic amine pharmacophore required for σ1R binding. Researchers should procure the compound with ≥98% purity to avoid alkylating impurities that could generate intractable byproducts during library synthesis.

Trifluoperazine Process Development and Cost-Optimization

Industrial-scale procurement of 1-(3-chloropropyl)-4-methylpiperazine for trifluoperazine hydrochloride manufacturing. The established synthetic route reacts 2-trifluoromethylphenothiazine (17.2 g) with the compound (14 g) in the presence of sodamide (3.1 g) in refluxing xylene (200 mL) [2]. The specific three-carbon propyl spacer and N4-methyl substitution are structurally mandatory for generating the pharmacologically active product; substitution with the 2-chloroethyl analog would produce a different chemical entity outside the trifluoperazine monograph. Bulk procurement at kilogram to multi-kilogram scale should specify storage conditions (sealed, dry, −20 °C) and compatibility with anhydrous reaction solvents (xylene, toluene) to prevent premature hydrolysis of the alkyl chloride functionality.

Dual 5-HT1A/5-HT Transporter Ligand Scaffold Construction

Utilization of 1-(3-chloropropyl)-4-methylpiperazine as a key intermediate for constructing 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives with dual serotonin transporter inhibition and 5-HT1A receptor antagonism. The foundational paper by Martínez-Esparza et al. (J. Med. Chem. 2001, 44:418–428) demonstrated that the 3-(4-arylpiperazin-1-yl)propyl pharmacophore—directly accessible via alkylation with this compound—is essential for achieving the dual mechanism that accelerates serotoninergic neurotransmission [3]. Compounds such as 28b exhibited Ki = 20 nM at both targets. The title compound's specific combination of a primary chloride leaving group and a tertiary N-methylpiperazine enables efficient alkylation with arylpiperazine nucleophiles without competing quaternization side reactions, making it the preferred reagent for constructing this pharmacophore class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Chloropropyl)-4-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.